molecular formula C20H20N2O6 B5245343 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid

Cat. No.: B5245343
M. Wt: 384.4 g/mol
InChI Key: DCPMSCHFRZBMCV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid is a complex organic compound that combines elements of both benzodioxole and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine typically involves multi-step organic reactions. Common starting materials include benzodioxole derivatives and indole compounds. The synthetic route may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Indole Synthesis: Indole can be synthesized via Fischer indole synthesis or other methods.

    Coupling Reaction: The benzodioxole and indole moieties are coupled using reagents such as alkyl halides or through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it may be studied for its interactions with biological macromolecules or its potential as a biochemical probe.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine: Similar in structure but without the oxalic acid component.

    2-(1H-indol-3-yl)ethanamine: Lacks the benzodioxole moiety.

    1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures but different substituents.

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid lies in its combined structural features, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2.C2H2O4/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17;3-1(4)2(5)6/h1-6,9,11,19-20H,7-8,10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPMSCHFRZBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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